molecular formula C19H17NO B12795930 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine CAS No. 6642-03-1

2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine

Cat. No.: B12795930
CAS No.: 6642-03-1
M. Wt: 275.3 g/mol
InChI Key: POMJJVLRTLUHHY-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring. The presence of the 4-methylphenyl group adds to its distinct chemical properties. Compounds like these are of significant interest due to their potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine typically involves a multicomponent reaction. One common method is the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde. This reaction is often carried out in the presence of a deep eutectic solvent, such as a choline chloride–oxalic acid mixture, which acts as both a solvent and a catalyst . The reaction conditions are mild, usually conducted at room temperature, and the products are obtained in high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of eco-friendly solvents and catalysts is emphasized to ensure sustainability and reduce environmental impact. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic ring or the oxazine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: The major products are often quinones or hydroxylated derivatives.

    Reduction: The major products are typically the corresponding alcohols or amines.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-naphtho(2,3-e)(1,3)oxazine-5,10-diones: Similar structure but different substituents.

    7-aryl-7,8-dihydro-6H-(1,3)dioxolo(4’,5’4,5)benzo(1,2-e)(1,3)oxazines: Different ring fusion and substituents.

Uniqueness

2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-6-9-16(10-7-14)20-12-18-17-5-3-2-4-15(17)8-11-19(18)21-13-20/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMJJVLRTLUHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216639
Record name 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6642-03-1
Record name 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC30509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KKY3T6LR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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